1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-13-9-5-4-8-12(13)16(22)15(18(21)24)17(23)20-14-10-6-7-11(2)19-14/h4-10,22H,3H2,1-2H3,(H,19,20,23) |
InChI-Schlüssel |
BFKXBBXEEUJDMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=N3)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
HOBt-Mediated Coupling
Using polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt), the carboxylic acid reacts with 6-methylpyridin-2-amine in DMF. This method achieves yields >80% under mild conditions (room temperature, 24 hours).
Imidazolide Activation
The imidazolide derivative of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is prepared using carbonyldiimidazole (CDI). Subsequent reaction with 6-methylpyridin-2-amine at 80°C in DMF for 24 hours furnishes the target compound. This approach minimizes racemization and side reactions.
Purification and Characterization
Reverse-phase HPLC (C18 column, gradient 30–65% acetonitrile/water) resolves the crude product into pure G650-0177. Key characterization data include:
-
¹H NMR (DMSO-d₆) : δ 11.82 (s, 1H, OH), 8.84 (s, 1H, C3-H), 4.61 (d, J=5.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃-pyridine).
Challenges and Optimization
-
Regioselectivity in alkylation : Competing O- vs. N-alkylation is mitigated by using NaH in anhydrous DMF.
-
Over-reduction risks : Controlled hydrogenation with PtO₂ prevents reduction of the 2-oxo group.
-
Amine reactivity : 6-Methylpyridin-2-amine’s steric hindrance necessitates prolonged heating or microwave assistance .
Analyse Chemischer Reaktionen
Amidation and Substitution Reactions
The carboxamide group at position 3 of the quinoline ring participates in nucleophilic substitution reactions. For example:
-
Aminolysis : Reaction with substituted benzylamines (e.g., 3-chloro-4-fluorobenzylamine) under microwave irradiation (140°C, 2 h) yields analogs with modified biological activity .
-
Triflate Formation : The hydroxyl group at position 4 can be converted to a triflate intermediate (using trifluoromethanesulfonic anhydride), enabling further cross-coupling reactions .
Table 1: Representative Amidation Reactions
Hydrogenolytic Deprotection
The ethyl group at position 1 can be removed via hydrogenolysis using Pd/C under H₂, generating a hydroxylated derivative. This reaction is critical for synthesizing bioactive metabolites :
Key Conditions :
Oxidation and Reduction
-
Oxidation : The 2-oxo group stabilizes the quinoline structure but can undergo further oxidation under strong acidic conditions (e.g., HNO₃/H₂SO₄) to form nitro derivatives.
-
Reduction : Boron tribromide (BBr₃) selectively reduces the 4-hydroxy group to a proton, enabling deprotection for subsequent functionalization .
Condensation Reactions
The quinoline core participates in cyclocondensation with β-keto esters or malononitrile derivatives to form fused heterocycles. For example:
Key Features :
-
Solvent: Ethanol
-
Temperature: 80°C
-
Catalyst: Piperidine
Suzuki–Miyaura Coupling
The 6-methylpyridin-2-yl group facilitates palladium-catalyzed cross-coupling with aryl boronic acids. This reaction modifies the pyridine ring’s electronic properties :
Optimized Conditions :
-
Ligand: Tetrakis(triphenylphosphine)palladium(0)
-
Base: Potassium carbonate
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., HCl/MeOH), the carboxamide group undergoes hydrolysis to form the corresponding carboxylic acid derivative. Conversely, basic conditions (NaOH/H₂O) trigger ring-opening reactions at the 2-oxo position.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between the quinoline’s conjugated π-system and dienophiles (e.g., maleic anhydride), forming polycyclic adducts.
Biological Activity-Driven Modifications
Structural analogs of Compound A exhibit enhanced pharmacological properties via:
-
Halogenation : Introducing Cl/F at the pyridine ring (e.g., 6a in ) improves anti-inflammatory activity by 3-fold compared to parent compounds .
-
Methoxy Substitution : Adding –OCH₃ at position 8 of the quinoline core increases metabolic stability .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily via decarboxylation and pyridine ring fragmentation. Residual mass at 600°C is <5%.
Catalytic Hydrogenation
Selective reduction of the pyridine ring to piperidine is achieved using PtO₂ in acetic acid, preserving the quinoline backbone :
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that the compound is particularly effective against Staphylococcus aureus, which is critical in treating infections caused by resistant strains.
Antiviral Activity
Research has also focused on the antiviral potential of this compound. Preliminary studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors. For instance, it has shown effectiveness against influenza virus strains in laboratory settings.
Anticancer Activity
One of the most promising applications of this compound is in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings suggest that the compound exhibits superior antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.
Comparative Analysis with Related Compounds
To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-Chlorobenzyl)-N-(4-Ethoxyphenyl)-6-Oxo-1,6-Dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Wirkmechanismus
The mechanism of action of 1-ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
Tautomerism and Crystallinity : The 2-oxo-4-hydroxy tautomer observed in the benzothiazolyl analog suggests similar tautomeric behavior in the target compound, which could influence solubility and crystal packing.
Alkyl Chain Modifications: Replacing ethyl with propyl (as in the propyl analog ) increases molecular weight (337.38 vs.
Electron-Withdrawing Substituents : Tasquinimod’s trifluoromethyl group enhances metabolic stability compared to the methylpyridinyl group in the target compound, highlighting the role of halogenation in drug design.
Polymorphism: Analogs like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit polymorphism, which can lead to variable dissolution rates and therapeutic efficacy .
Key Findings:
- Synthetic Complexity : Derivatives like 11g require acylation and purification via recrystallization, suggesting similar challenges in synthesizing the target compound.
- Thermal Stability : Higher melting points (e.g., 11g at 153–155°C) correlate with rigid aromatic systems and strong intermolecular hydrogen bonds .
Pharmacological and Bioactivity Insights
- Analgesic Activity: N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide demonstrated analgesic properties, though its efficacy varied with polymorphism .
- Receptor Binding : The pyridinyl moiety in the target compound may enhance binding to kinases or metalloenzymes compared to benzothiazolyl or adamantyl substituents .
Biologische Aktivität
1-Ethyl-4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈N₄O₃. The compound features a quinoline backbone with hydroxy and carboxamide functional groups that contribute to its biological activity.
1. Anti-Cancer Activity
Recent studies have indicated that derivatives of 2-oxo-1,2-dihydroquinoline compounds exhibit significant anti-cancer properties. For instance:
- Cell Proliferation Inhibition : A study demonstrated that certain quinoline derivatives achieved IC₅₀ values as low as 1.2 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, indicating potent anti-proliferative effects .
- Mechanism of Action : The mechanism involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis through pathways involving caspases and Bcl family proteins .
2. Anti-inflammatory Activity
The compound has been evaluated for its potential in treating autoimmune disorders. A related study on quinoline derivatives indicated that they could inhibit disease progression in models of experimental autoimmune encephalomyelitis (EAE) in mice:
- Efficacy in EAE Models : The lead compound from a series of synthesized derivatives showed dose-dependent inhibition of clinical symptoms in EAE models, suggesting a promising therapeutic application for autoimmune conditions .
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Minimum Inhibitory Concentration (MIC) : Various derivatives were tested for antibacterial activity, with some showing moderate effectiveness against common pathogens. For example, certain compounds exhibited MIC values indicating their potential as antibacterial agents .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Study 1: Autoimmune Disorders
In a controlled study involving SJL/N mice, the efficacy of several quinoline derivatives was assessed for their ability to inhibit EAE. The results indicated that treatment with these compounds significantly reduced the severity of symptoms compared to control groups.
Case Study 2: Cancer Cell Lines
Research involving MCF-7 and Panc-1 cells revealed that treatment with specific quinolone derivatives led to marked reductions in cell viability and induced apoptosis, highlighting their potential as anti-cancer agents.
Q & A
Q. Structure confirmation :
Q. Purity assessment :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity, with retention times consistent with analogous quinolones .
Advanced: How might polymorphism impact the biological activity of this compound, and how can it be addressed?
Polymorphism in quinoline derivatives can alter solubility, bioavailability, and analgesic efficacy. For example, a polymorph of a related compound showed a 30% reduction in analgesic activity compared to its crystalline counterpart . To mitigate this:
- Conduct differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to identify stable polymorphs.
- Optimize crystallization conditions (e.g., solvent polarity, cooling rate) to favor the active form .
Advanced: What strategies are effective in improving aqueous solubility for in vivo studies?
This compound’s poor water solubility (~0.1 mg/mL in PBS) limits bioavailability. Strategies include:
- Salt formation : Test counterions (e.g., HCl, sodium) to enhance ionization .
- Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to improve dissolution rates .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Key SAR insights from analogous quinolones:
- Ethyl substituent at N1 : Enhances metabolic stability by reducing CYP450 oxidation .
- 6-Methylpyridinyl group : Improves target binding affinity (e.g., COX-2 inhibition) compared to benzyl or phenyl analogues .
- C4-hydroxy group : Critical for hydrogen-bonding interactions with enzymatic active sites; methylation abolishes activity .
Advanced: Why does this compound fail to form stable salts, and what alternatives exist?
The weakly acidic 4-hydroxy group (pKa ~8.5) limits salt formation with common amines. Alternatives include:
- Prodrug derivatization : Acetylate the hydroxyl group to enhance solubility and enable enzymatic activation in vivo .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution without ionic interaction .
Advanced: How should researchers resolve contradictions in biological data across studies?
Inconsistent activity reports may arise from polymorphic forms or assay variability. Solutions:
- Standardize crystallization protocols across labs .
- Validate assays with positive controls (e.g., indomethacin for COX inhibition) .
- Dose-response curves : Compare EC50 values under identical conditions to isolate compound-specific effects .
Advanced: What metabolic liabilities are predicted for this compound, and how can they be mitigated?
Predicted liabilities via in silico ADMET tools :
- Oxidative metabolism : Ethyl and methyl groups are susceptible to CYP3A4-mediated oxidation. Introduce fluorine substituents to block metabolic hotspots .
- Glucuronidation : The 4-hydroxy group may undergo Phase II metabolism. Methylation or bioisosteric replacement (e.g., trifluoromethyl) can reduce clearance .
Advanced: How can bioisosteric replacement optimize pharmacokinetic properties?
Examples from pyridine/quinoline hybrids:
- Replace the 6-methylpyridinyl with 4-fluorophenyl to enhance blood-brain barrier penetration .
- Substitute the ethyl group at N1 with a cyclopropyl ring to improve metabolic stability .
Advanced: What crystallographic and computational methods validate conformational stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
